molecular formula C13H14N4O3 B12911668 7-Oxo-2-(piperidin-1-yl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

7-Oxo-2-(piperidin-1-yl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B12911668
M. Wt: 274.28 g/mol
InChI Key: BFNJWXGQNNQQFF-UHFFFAOYSA-N
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Description

7-Oxo-2-(piperidin-1-yl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxo-2-(piperidin-1-yl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyridine and pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For instance, the use of Yb(OTf)3 as a Lewis acid promoter in THF under reflux conditions has been reported to improve the synthesis efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over reaction parameters such as temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-Oxo-2-(piperidin-1-yl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Yb(OTf)3, palladium catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Oxo-2-(piperidin-1-yl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function and disrupting cellular processes. This inhibition can lead to the induction of apoptosis in cancer cells and the modulation of other biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxo-2-(piperidin-1-yl)-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of both piperidine and pyrimidine rings. This unique structure contributes to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

7-oxo-2-piperidin-1-yl-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C13H14N4O3/c18-11-9(12(19)20)6-8-7-14-13(16-10(8)15-11)17-4-2-1-3-5-17/h6-7H,1-5H2,(H,19,20)(H,14,15,16,18)

InChI Key

BFNJWXGQNNQQFF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC=C3C=C(C(=O)NC3=N2)C(=O)O

Origin of Product

United States

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